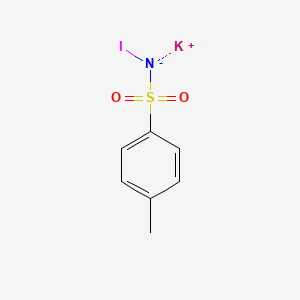
3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-Phenyl-1-(3-(thiophen-2-yl)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry and is used to create compounds for treating various diseases .
Wirkmechanismus
The mechanism of action of 3'-fluorophenmetrazine involves the inhibition of dopamine and norepinephrine reuptake, leading to increased levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in increased energy, alertness, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3'-fluorophenmetrazine include increased heart rate, blood pressure, and body temperature. It also leads to increased energy, alertness, and euphoria. However, prolonged use of the drug can lead to adverse effects such as addiction, psychosis, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3'-fluorophenmetrazine in lab experiments include its potential as a stimulant drug and its ability to increase dopamine and norepinephrine levels in the brain. However, the limitations of using the drug include its potential for abuse and addiction, as well as its adverse effects on the cardiovascular system.
Zukünftige Richtungen
Future research on 3'-fluorophenmetrazine should focus on investigating its potential as a treatment for ADHD and depression. It should also focus on developing safer and more effective stimulant drugs that do not have the adverse effects associated with 3'-fluorophenmetrazine. Additionally, research should be conducted on the long-term effects of the drug on the cardiovascular system and the brain.
Synthesemethoden
The synthesis of 3'-fluorophenmetrazine involves a multi-step process that includes the reaction of 3-thiophen-2-ylpyrrolidine with 3-bromopropiophenone in the presence of a base. The intermediate product is then reacted with hydrofluoric acid to yield the final product. The synthesis method has been reported in various research articles and has been optimized for increased yield and purity.
Wissenschaftliche Forschungsanwendungen
3'-fluorophenmetrazine has been used in various research studies to investigate its potential as a stimulant drug. The drug has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased energy, alertness, and euphoria. It has also been investigated for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and depression.
Eigenschaften
IUPAC Name |
3-phenyl-1-(3-thiophen-2-ylpyrrolidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c19-17(9-8-14-5-2-1-3-6-14)18-11-10-15(13-18)16-7-4-12-20-16/h1-7,12,15H,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKLSFYBJRZZSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CS2)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-bromo-4-methylphenyl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2784527.png)

![3-[4-(2,3,4-Trichlorophenyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B2784531.png)

![3-nitro-4-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzenecarboxamide](/img/structure/B2784533.png)
![2-[3-(3-fluorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2784537.png)


![2-methoxy-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2784541.png)

![2-(4-isopropylphenyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B2784543.png)
